Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H19NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-ethyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, PCC, room temperature, anhydrous conditions.
Reduction: NaBH4, LiAlH4, room temperature, anhydrous conditions.
Substitution: Amines, alcohols, room temperature, anhydrous conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving pyrrolidine derivatives. It may also be used as a substrate in biochemical assays to investigate metabolic pathways .
Medicine: Its derivatives may exhibit biological activity and can be explored for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Tert-butyl 3-ethyl-4-oxopyrrolidine-1,3-dicarboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
- Ethyl 3-ethyl-4-oxopyrrolidine-1-carboxylate
Comparison: Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific synthetic applications. For example, the presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions .
Biological Activity
Tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is C11H19N2O2, and it is primarily studied for its applications in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and implications in drug development.
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may influence enzyme activity and protein interactions, potentially modulating pathways related to cell signaling and metabolism. The compound's structure allows it to fit into active sites of enzymes, thereby altering their function.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Protein Binding: It has the potential to bind to proteins, affecting their stability and activity.
Pharmacological Implications
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity: Initial studies have shown that this compound may possess antibacterial properties, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Case Studies
- Antibacterial Activity
-
Anti-inflammatory Research
- In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences and similarities with related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Tert-butyl 3-methyl-4-oxopyrrolidine-1-carboxylate | Pyrrolidine derivative | Antimicrobial properties |
Tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate | Pyrrolidine derivative | Potential neuroprotective effects |
This compound | Pyrrolidine derivative | Antibacterial and anti-inflammatory |
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that yield high purity and yield rates. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity levels at therapeutic doses. Further studies are necessary to fully elucidate its safety profile in vivo.
Properties
IUPAC Name |
tert-butyl 3-ethyl-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNGPZRFJMPEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1=O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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